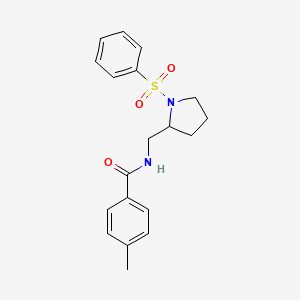

4-methyl-N-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)benzamide

Descripción

Propiedades

IUPAC Name |

N-[[1-(benzenesulfonyl)pyrrolidin-2-yl]methyl]-4-methylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O3S/c1-15-9-11-16(12-10-15)19(22)20-14-17-6-5-13-21(17)25(23,24)18-7-3-2-4-8-18/h2-4,7-12,17H,5-6,13-14H2,1H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCKKUMYNRAVURW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NCC2CCCN2S(=O)(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)benzamide typically involves multiple steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amino acids or amines.

Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group is introduced via sulfonylation reactions, often using reagents like phenylsulfonyl chloride in the presence of a base.

Attachment to the Benzamide Core: The final step involves coupling the pyrrolidin-2-ylmethyl group to the benzamide core, which can be achieved through amide bond formation using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scalability.

Análisis De Reacciones Químicas

Types of Reactions

4-methyl-N-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)benzamide can undergo various chemical reactions, including:

Oxidation: The phenylsulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The amide bond can be reduced to form amines.

Substitution: The methyl group on the benzamide core can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3) can be used.

Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Sulfone derivatives.

Reduction: Amines.

Substitution: Halogenated benzamides.

Aplicaciones Científicas De Investigación

4-methyl-N-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)benzamide has several scientific research applications:

Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential therapeutic effects.

Biology: The compound may serve as a probe to study biological pathways involving sulfonyl and amide functionalities.

Materials Science: It can be incorporated into polymers to enhance their properties, such as thermal stability and mechanical strength.

Mecanismo De Acción

The mechanism of action of 4-methyl-N-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)benzamide involves its interaction with specific molecular targets. The phenylsulfonyl group can interact with proteins or enzymes, potentially inhibiting their activity. The amide bond may also play a role in binding to biological targets, influencing the compound’s overall bioactivity.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural Comparisons

Key Observations:

- Ring Size and Conformation: The pyrrolidine ring in the target compound adopts a 5-membered structure, which is less flexible than the 6-membered piperidine ring in its analog (C₂₂H₂₆N₂O₂). This difference influences conformational stability; piperidine derivatives often exhibit chair or half-chair conformations, as seen in and , while pyrrolidine rings may adopt envelope or twisted conformations .

- The latter’s benzoyl group increases hydrophobicity, which may improve membrane permeability .

- Functional Group Diversity: Compounds like C₂₃H₂₀N₆O₅S () incorporate pyrimidinyl-sulfamoyl groups, which are associated with kinase inhibition, whereas the target compound’s simpler sulfonamide-benzamide architecture may favor protease or receptor targeting .

Physicochemical Properties

Key Observations:

- The target compound’s hydrogen-bonding capacity (via sulfonamide and benzamide groups) may enhance crystallinity, similar to the piperidine analog, which forms extended chains via N–H⋯O interactions .

- The dioxopyrrolidin derivative () has higher polarity due to its pyrimidinyl-sulfamoyl group, but its solubility is likely compromised by its larger molecular weight .

Actividad Biológica

4-Methyl-N-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)benzamide, a compound with potential therapeutic applications, has garnered interest due to its unique structural features and biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical formula for 4-methyl-N-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)benzamide is . The compound features a benzamide moiety substituted with a methyl group and a pyrrolidine ring linked to a phenylsulfonyl group. This structure is crucial for its interaction with biological targets.

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

- Antitumor Activity : Studies have shown that derivatives of similar structures can inhibit cancer cell proliferation. For instance, compounds containing pyrrolidine rings have been associated with enhanced cytotoxicity against several cancer cell lines.

- Neuropharmacological Effects : The presence of the pyrrolidine moiety suggests potential interactions with neurotransmitter systems, particularly those involving dopamine and serotonin receptors. Analogous compounds have demonstrated efficacy as dopamine D2 receptor antagonists, which could imply similar activity for this compound.

The precise mechanism of action for 4-methyl-N-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)benzamide is not fully elucidated; however, it likely involves:

- Receptor Binding : The compound may bind to specific receptors in the central nervous system (CNS), influencing neurotransmission.

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit protein kinases, which play critical roles in cell signaling pathways.

Research Findings

Recent studies highlight the biological potential of this compound:

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Antitumor | Inhibits proliferation in cancer cell lines | |

| Neuropharmacological | Potential D2 receptor antagonist | |

| Enzyme Inhibition | Possible inhibition of protein kinases |

Case Studies

- Antitumor Efficacy : A study evaluated the cytotoxic effects of related compounds on human breast cancer cells. Results indicated significant reductions in cell viability at micromolar concentrations, suggesting that modifications to the benzamide structure can enhance antitumor properties.

- Neuropharmacological Assessment : In animal models, compounds structurally similar to 4-methyl-N-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)benzamide showed improved behavioral outcomes in tests measuring anxiety and depression-like symptoms, indicating potential therapeutic effects on CNS disorders.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.